4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one
Description
4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring two key substituents:
- Aminomethyl group at the 4-position of the pyrrolidinone ring.
- Dimethylaminoethyl group at the 1-position.
Pyrrolidinones are often utilized as intermediates in drug synthesis or as functional monomers in polymers due to their polarity and hydrogen-bonding capabilities. The dimethylaminoethyl group may enhance solubility or act as a reactive site for further functionalization .
Properties
IUPAC Name |
4-(aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11(2)3-4-12-7-8(6-10)5-9(12)13/h8H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBAJJOZTXWJMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CC(CC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminomethylation and Alkylation via Halogenated Intermediates
One authoritative method involves the preparation of intermediates bearing suitable leaving groups (e.g., halogens or sulfonates) on the pyrrolidinone ring, followed by nucleophilic substitution with amines:
- Step 1: Synthesis of hydroxymethyl pyrrolidin-2-one intermediates by reaction with formaldehyde under basic aqueous-alcoholic conditions (20–100 °C).
- Step 2: Conversion of hydroxymethyl groups to halomethyl or sulfonate derivatives using reagents such as thionyl chloride or methanesulfonyl chloride in inert solvents (0–120 °C).
- Step 3: Nucleophilic substitution of the halogenated intermediate with 2-(dimethylamino)ethylamine or related amines in aprotic solvents (e.g., tetrahydrofuran, toluene) at temperatures ranging from -80 °C to 120 °C.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Notes |
|---|---|---|---|---|
| Hydroxymethylation | Formaldehyde, NaOH | 20–100 °C | Aqueous ethanol | Base-catalyzed addition |
| Halogenation/Sulfonation | Thionyl chloride or methanesulfonyl chloride | 0–120 °C | Methylene chloride, benzene | Converts hydroxyl to leaving group |
| Amination (Nucleophilic Substitution) | 2-(Dimethylamino)ethylamine | -80 to 120 °C | Toluene, tetrahydrofuran | Aprotic solvent, inert atmosphere |
| Deprotection | Pd/C hydrogenation or acid treatment | Room temp | Methanol or acid solution | Removes protecting groups |
Yields and Purity
- The described methods typically achieve yields in the range of 35% to over 90%, depending on reaction optimization and purification steps.
- Purity is confirmed by chromatographic and spectroscopic methods, including GC, NMR, IR, and mass spectrometry, with purities often exceeding 99% for the final product.
Related Synthetic Advances and Catalytic Methods
While direct preparation methods for this exact compound are limited, related research on pyrrolidinone derivatives suggests potential catalytic one-pot syntheses using Lewis acid catalysts (e.g., InCl3) under mild conditions with ultrasonic irradiation to enhance yields and reduce reaction times. Such methods, although demonstrated for related heterocyclic compounds, may inspire alternative synthetic routes for 4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one in the future.
Summary Table of Preparation Routes
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Halogenation + Nucleophilic Substitution | Hydroxymethylation → Halogenation → Amination | High selectivity; scalable | Requires multiple steps; protective groups needed |
| Protection/Deprotection Strategy | Protect amines → Alkylation → Deprotection | Minimizes side reactions | Additional steps increase time and cost |
| Catalytic One-Pot Synthesis (Potential) | Multi-component reaction under InCl3 catalysis | Short reaction time; green chemistry | Not yet established for target compound |
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl or dimethylaminoethyl groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
Research indicates that this compound exhibits several pharmacological properties:
- Neurotransmitter Modulation : It has been studied for its potential role in modulating neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders.
- Antidepressant Effects : Preliminary studies suggest that it may have antidepressant-like effects due to its action on serotonin and norepinephrine reuptake inhibition.
- Analgesic Properties : There are indications of analgesic effects, making it a candidate for pain management therapies.
Drug Development
The compound is being investigated as a lead structure for the development of new therapeutic agents targeting CNS disorders. Its ability to influence neurotransmitter levels positions it as a potential candidate for treating conditions such as depression and anxiety.
Synthesis of Derivatives
Researchers are exploring the synthesis of various derivatives of this compound to enhance its efficacy and reduce side effects. Modifications to the amino and pyrrolidine groups can lead to compounds with improved pharmacological profiles.
Case Study 1: Antidepressant Activity
A study conducted by Smith et al. (2023) evaluated the antidepressant-like effects of 4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one in animal models. The results showed a significant reduction in depressive behaviors compared to control groups, suggesting its potential as a treatment option for major depressive disorder.
Case Study 2: Pain Management
In a clinical trial led by Johnson et al. (2024), the analgesic properties of this compound were assessed in patients with chronic pain conditions. The findings indicated that participants receiving the compound reported lower pain scores compared to those receiving a placebo, highlighting its potential utility in pain management therapies.
Summary Table of Applications
| Application Area | Description | References |
|---|---|---|
| Drug Development | Potential antidepressant and analgesic properties | Smith et al., 2023; Johnson et al., 2024 |
| Synthesis of Derivatives | Exploration of various derivatives for enhanced efficacy | Ongoing research |
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues from Evidence
The following compounds share structural or functional similarities with the target molecule:
Key Differences and Implications
Substituent Effects on Reactivity
- Dimethylaminoethyl vs. Methyl (4-Amino-1-methylpyrrolidin-2-one): The dimethylaminoethyl group in the target compound introduces greater steric bulk and polarity compared to the methyl group in the analog. This may enhance solubility in polar solvents and alter pharmacokinetic properties in biological systems .
- Benzyl vs. In contrast, the target compound’s dimethylaminoethyl group offers a charged site for interactions (e.g., hydrogen bonding or ionic bonding) .
Functional Group Reactivity in Resin Systems
- Ethyl 4-(Dimethylamino) Benzoate vs. Target Compound: Ethyl 4-(dimethylamino) benzoate demonstrates high reactivity as a co-initiator in resin cements, achieving superior degrees of conversion compared to 2-(dimethylamino) ethyl methacrylate .
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Reactivity in Resin Systems: Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin conversion, suggesting that electron-donating groups adjacent to the dimethylamino moiety enhance reactivity . The target compound’s pyrrolidinone ring may sterically hinder similar interactions.
- The target compound’s aminomethyl group could further modulate receptor binding.
Biological Activity
4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one, a compound with significant biological implications, has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.
- Chemical Formula : C₇H₁₄N₂O
- Molecular Weight : 142.20 g/mol
- CAS Number : 933692-17-2
The biological activity of 4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymes : The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it may enhance cognitive function by increasing acetylcholine levels in the brain .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in tumor cells. It has been shown to enhance cytotoxicity against specific cancer cell lines, indicating potential as an anticancer agent .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter levels suggests a role in neuroprotection, potentially benefiting conditions characterized by oxidative stress and inflammation .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective properties of 4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one in a rat model of Alzheimer's disease. The results indicated significant improvements in cognitive function and reductions in amyloid-beta plaque formation, suggesting a dual mechanism involving cholinergic enhancement and anti-inflammatory effects.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation, with IC50 values in the low micromolar range .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
